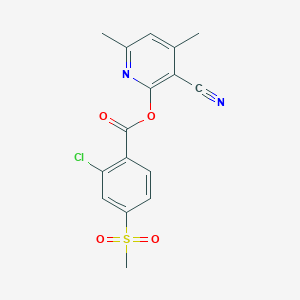

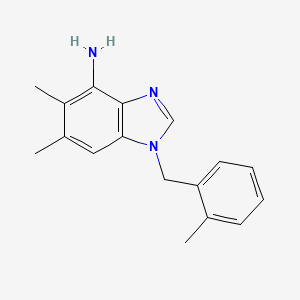

![molecular formula C16H9Cl2F3N4 B3035894 2,4-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338773-15-2](/img/structure/B3035894.png)

2,4-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Overview

Description

2,4-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (DCBQH) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of 2,4-dichlorobenzenecarbaldehyde (DCBC) and is synthesized by reaction of the latter with 3-(trifluoromethyl)-2-quinoxalinylhydrazine hydrochloride (QHCl). DCBQH has been studied for its ability to act as a ligand for metal ions, as well as a catalyst in the formation of metal complexes. Additionally, it has been investigated for its potential uses as a fluorescent probe for cellular imaging and as a fluorescent dye for the detection of heavy metal ions.

Scientific Research Applications

DNA Binding and Antimicrobial Agent

- 2-chloroquinoline-3-carbaldehyde hydrazones, a related compound, have been studied for their interaction with calf thymus-DNA and shown potential as antimicrobial agents. These compounds demonstrate shifts in their absorption spectrum when bound to DNA and possess significant binding constants, highlighting their potential in DNA-related studies and antimicrobial applications (Lamani et al., 2008).

In Vitro Cytotoxic Properties for Cancer Treatment

- Quinoline-3-carbaldehyde hydrazones bearing triazole or benzotriazole showed pronounced cancer cell growth inhibitory effects in in vitro studies on human tumor cell lines. This suggests their potential as a basis for developing new anticancer agents (Korcz et al., 2018).

Antimicrobial and Antiviral Activity

- Hydrazone derivatives, including those similar to 2,4-dichlorobenzenecarbaldehyde hydrazones, exhibit a wide range of biological activities, such as antimicrobial and antiviral properties. Their potential value lies in the ongoing exploration of new derivatives within these chemical classes (Kumara et al., 2016).

Coordination Chemistry and Molecular Structures

- Hydrazone ligands, like those derived from quinoline-2-carbaldehyde, have been used in the synthesis of vanadium(IV) and V(V) complexes. These studies contribute to our understanding of coordination chemistry and molecular structures, which are crucial in fields like material science and catalysis (Mangalam et al., 2009).

Spectrophotometric Estimation in Chemical Analysis

- Derivatives of hydrazones, similar to 2,4-dichlorobenzenecarbaldehyde hydrazones, have been used in spectrophotometric methods for the estimation of metal ions like Copper(II) and Iron(III). This application is significant in analytical chemistry for the detection and quantification of metal ions in various samples (Raju, 2020).

Synthesis of Hydrazones and Their Applications

- The synthesis of hydrazones and their derivatives plays a significant role in organic chemistry, contributing to the development of new pharmaceuticals and materials. The study and modification of these compounds are integral to advancing chemical synthesis and drug discovery (Pisk et al., 2020).

properties

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2F3N4/c17-10-6-5-9(11(18)7-10)8-22-25-15-14(16(19,20)21)23-12-3-1-2-4-13(12)24-15/h1-8H,(H,24,25)/b22-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQOFSCFMTYQOJ-GZIVZEMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B3035813.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035816.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)

![1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol](/img/structure/B3035821.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]sulfanylpyrrolidine-2,5-dione](/img/structure/B3035823.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methyl]piperazine](/img/structure/B3035824.png)

![5-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one](/img/structure/B3035826.png)

![8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate](/img/structure/B3035834.png)